1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one
CAS No.:
Cat. No.: VC17727689
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO2 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 1-(2-amino-5-phenylmethoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C15H15NO2/c1-11(17)14-9-13(7-8-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 |
| Standard InChI Key | PKNYPDGQYVUGGG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name 1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one denotes a phenyl ring substituted with an amino group (-NH₂) at position 2, a benzyloxy group (-OCH₂C₆H₅) at position 5, and a ketone functional group (-CO-) at position 1. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol. The benzyloxy group enhances lipophilicity, while the amino and ketone groups offer sites for further chemical modification .
Structural Comparison to Related Compounds
A closely related analog, 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethanone (CAS 75665-73-5), differs by the presence of a methoxy group at position 5 and benzyloxy at position 4 . This structural variation significantly alters electronic properties and reactivity. For instance, the methoxy group in the analog increases electron density on the ring, potentially stabilizing intermediates in synthetic pathways .
Physicochemical Properties
Thermodynamic and Spectral Characteristics
While direct data for 1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one is scarce, extrapolations from its analog (CAS 75665-73-5) suggest:
The compound’s UV-Vis spectrum likely exhibits absorption maxima near 280–320 nm due to π→π* transitions in the aromatic and ketone groups. Computational studies on analogous structures predict a dipole moment of ~3.5 D, reflecting polarizability from the amino and benzyloxy substituents .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of benzyloxy-substituted acetophenones typically involves:
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Friedel-Crafts Acylation: Introduction of the acetyl group to a pre-substituted benzene ring.
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Protection/Deprotection Strategies: Benzyloxy groups are often installed via nucleophilic substitution using benzyl bromide under basic conditions .
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Reductive Amination: For introducing the amino group, nitro intermediates are reduced using catalysts like Pd/C or Fe/HCl .
A patent by Zeneca Limited (US6514971 B1) describes a multi-step synthesis of related compounds, achieving yields up to 70% through optimized reaction conditions .
Reaction Pathways and Byproducts
Side reactions often include:
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Over-oxidation of the amino group to nitroso or nitro derivatives.
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Cleavage of the benzyloxy group under acidic conditions, forming phenolic byproducts .
Chromatographic purification (e.g., silica gel column) is critical to isolate the target compound from these impurities .
Spectroscopic and Computational Analysis
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Signatures
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IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of benzyloxy), and ~3350 cm⁻¹ (N-H stretch) .
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¹H NMR: Expected signals include δ 2.6 (s, 3H, COCH₃), δ 5.1 (s, 2H, OCH₂Ph), and δ 6.5–7.4 (m, aromatic protons) .
Thermogravimetric Analysis (TGA)
Analogous compounds show thermal stability up to ~200°C, followed by decomposition attributed to the loss of the benzyloxy group . Differential scanning calorimetry (DSC) reveals a melting endotherm near 150–160°C .
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